N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide involves several steps. The compound is typically synthesized through a series of reactions, including the sulfonation of 2,6-dimethoxypyrimidine, followed by coupling with 4-aminophenylthiophene-2-carboxamide. The reaction conditions often involve the use of solvents such as hexane, ethyl acetate, and acetone to remove impurities . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide involves the inhibition of oxidative bursts in phagocytes. This is achieved by downregulating the expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of anti-inflammatory cytokine IL-10 . The compound’s molecular targets include various cytokines and signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is unique due to its specific structure and anti-inflammatory properties. Similar compounds include:
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}dodecanamide: Another derivative of sulfadimethoxine with similar anti-inflammatory effects.
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide:
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S2/c1-25-15-10-14(19-17(20-15)26-2)21-28(23,24)12-7-5-11(6-8-12)18-16(22)13-4-3-9-27-13/h3-10H,1-2H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOYOOGAZIDRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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